molecular formula C23H31N3O2S B6091475 5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide

5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide

Cat. No.: B6091475
M. Wt: 413.6 g/mol
InChI Key: UHJDUCMOZBPRNH-UHFFFAOYSA-N
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Description

5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects on metabolic health. A-769662 has been extensively studied in the scientific community for its potential therapeutic applications in various diseases.

Mechanism of Action

5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that increase the activity of the kinase. AMPK activation leads to the phosphorylation of numerous downstream targets involved in energy metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has been shown to activate AMPK in a dose-dependent manner, with maximal activation occurring at concentrations of 10-30 μM.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects in various cell types and animal models. These effects include increased glucose uptake, improved insulin sensitivity, inhibition of lipogenesis, and induction of apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide is its specificity for AMPK activation, which allows for the study of the specific effects of AMPK activation without the confounding effects of other signaling pathways. This compound is also relatively stable and can be used in a variety of experimental settings. However, one limitation of this compound is its relatively low potency compared to other AMPK activators, which may require higher concentrations to achieve maximal effects.

Future Directions

There are numerous potential future directions for the study of 5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide and its therapeutic applications. One area of interest is the potential use of this compound in combination with other drugs or therapies to enhance its effects. Another area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound in various diseases and to determine its safety and efficacy in human clinical trials.
In conclusion, this compound is a promising small molecule activator of AMPK with numerous potential therapeutic applications in various diseases. Its specificity for AMPK activation and relatively stable properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

The synthesis of 5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide involves several steps, starting with the reaction of adamantylacetyl chloride with 2-aminothiophene to form the corresponding amide. This amide is then subjected to a series of reactions, including cyanoethylation, N,N-diethylation, and methylation, to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. Studies have shown that this compound can improve glucose uptake and insulin sensitivity in animal models of diabetes. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Properties

IUPAC Name

5-[[2-(1-adamantyl)acetyl]amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-4-26(5-2)22(28)20-14(3)18(13-24)21(29-20)25-19(27)12-23-9-15-6-16(10-23)8-17(7-15)11-23/h15-17H,4-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJDUCMOZBPRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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